1,2-Cyclohexanediol diacetate, trans- is an organic compound characterized by the presence of two acetoxy groups attached to a cyclohexane ring that contains two hydroxyl groups. Its chemical formula is , and it has a molecular weight of approximately 200.23 g/mol. The compound exists as a stereoisomer of 1,2-cyclohexanediol diacetate, specifically in the trans configuration, which influences its physical and chemical properties significantly compared to its cis counterpart.
Trans-1,2-cyclohexanediol diacetate can be synthesized through several methods:
Trans-1,2-cyclohexanediol diacetate shares structural similarities with several other compounds. Here are some comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cis-1,2-Cyclohexanediol diacetate | Stereoisomer | Different spatial arrangement leading to distinct properties. |
| 1,2-Cyclohexanediol | Diol | Lacks acetyl groups; more polar and less hydrophobic than its acetate derivatives. |
| 2-Acetoxycyclohexanol | Acetoxy alcohol | Contains one acetoxy group; different reactivity profile compared to diacetates. |
| 1,3-Cyclohexanediol | Diol | Different hydroxyl positioning affects reactivity and physical properties. |
Trans-1,2-cyclohexanediol diacetate is unique due to its specific stereochemistry and functional group arrangement, influencing its reactivity and potential applications in organic synthesis compared to these similar compounds.